molecular formula C22H22BrN5O B14971372 N-benzyl-6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B14971372
M. Wt: 452.3 g/mol
InChI Key: INNKRMAZFMKOHJ-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a benzyl group and a piperazine ring bearing a 4-bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, the core structure is synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides under basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the pyridazine core reacts with a piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and bromobenzoyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Benzyl halides for nucleophilic substitution, 4-bromobenzoyl chloride for acylation reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyridazine ring.

    Reduction: Reduced forms of the benzyl and bromobenzoyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-chloro-1,3-benzothiazol-2-amine: Similar in structure but with a benzothiazole ring instead of a pyridazine ring.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shares the piperazine and bromobenzoyl moieties but has a different core structure.

Uniqueness

N-benzyl-6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific combination of functional groups and its potential for diverse biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C22H22BrN5O

Molecular Weight

452.3 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C22H22BrN5O/c23-19-8-6-18(7-9-19)22(29)28-14-12-27(13-15-28)21-11-10-20(25-26-21)24-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,24,25)

InChI Key

INNKRMAZFMKOHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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